![molecular formula C14H20N6O2 B12923813 (2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid CAS No. 69832-12-8](/img/structure/B12923813.png)
(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid
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Overview
Description
(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the amino and butanoic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and butanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological activities.
2-Amino-6-chloropurine: A synthetic purine derivative with distinct chemical properties.
Uniqueness
(S)-2-Amino-4-(6-((3-methylbut-2-en-1-yl)amino)-3H-purin-3-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid, also known as discadenine, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological molecules, making it a candidate for research in pharmacology and biochemistry.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of discadenine is primarily attributed to its ability to mimic natural nucleotides. This allows it to interact with nucleic acids and proteins, influencing processes such as:
- DNA and RNA synthesis : It can act as an analogue in nucleotide metabolism.
- Enzyme modulation : The compound may inhibit or activate specific enzymes involved in cellular pathways.
1. Antiviral Properties
Studies have indicated that discadenine exhibits antiviral activity against certain viruses. For instance, it has been shown to inhibit the replication of specific strains of viruses by interfering with their nucleic acid synthesis pathways.
2. Antitumor Activity
Research suggests that discadenine may possess antitumor properties by inducing apoptosis in cancer cells. It appears to modulate signaling pathways that lead to cell death, making it a potential candidate for cancer therapy.
3. Immunomodulatory Effects
The compound has demonstrated immunomodulatory effects, enhancing the immune response in certain experimental models. This could be beneficial in developing treatments for immunodeficiency disorders.
Case Studies
Several studies have explored the biological effects of discadenine:
- Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry reported that discadenine inhibited viral replication in vitro, showing significant promise as an antiviral agent against herpes simplex virus (HSV) .
- Antitumor Study : In an experimental model using human cancer cell lines, discadenine was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Properties
CAS No. |
69832-12-8 |
---|---|
Molecular Formula |
C14H20N6O2 |
Molecular Weight |
304.35 g/mol |
IUPAC Name |
(2S)-2-amino-4-[6-(3-methylbut-2-enylimino)-7H-purin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H20N6O2/c1-9(2)3-5-16-12-11-13(18-7-17-11)20(8-19-12)6-4-10(15)14(21)22/h3,7-8,10H,4-6,15H2,1-2H3,(H,17,18)(H,21,22)/t10-/m0/s1 |
InChI Key |
VSABNZFZVFUZGA-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)CC[C@@H](C(=O)O)N)C |
Canonical SMILES |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)CCC(C(=O)O)N)C |
Origin of Product |
United States |
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